Morpholine-4-carbothiohydrazide
Description
Overview of Thiosemicarbazones as Versatile Ligands and Organic Scaffolds
To understand Morpholine-4-carbothiohydrazide, one must first appreciate the chemistry of thiosemicarbazones. Thiosemicarbazones are a class of compounds formed from the condensation reaction between a thiosemicarbazide (B42300) and an aldehyde or ketone. pnrjournal.com These molecules are distinguished by the presence of a sulfur and multiple nitrogen atoms, which makes them exceptional chelating agents for transition metal ions. mdpi.comirejournals.com
The key features of thiosemicarbazones include:
Coordination Versatility: They can coordinate with metal ions as neutral molecules or, after deprotonation, as anionic ligands. researchgate.net This binding typically occurs through the sulfur atom and one of the nitrogen atoms, forming stable five-membered chelate rings. mdpi.com
Structural Diversity: The ability to modify the aldehyde/ketone precursor or the thiosemicarbazide backbone allows for the creation of a vast library of thiosemicarbazone ligands with varied electronic and steric properties. irejournals.com This structural tunability influences the geometry, stability, and reactivity of the resulting metal complexes.
Biological Significance: The interaction of thiosemicarbazones with metal ions is central to their well-documented biological activities. The formation of a metal complex can enhance the potency of the ligand. bohrium.com
Thiosemicarbazones are not just ligands but also important intermediates in organic synthesis, serving as scaffolds for constructing more complex heterocyclic systems.
Integration of the Morpholine (B109124) Moiety in Contemporary Organic Chemistry
The second critical component of the title compound is the morpholine ring. Morpholine is a six-membered heterocyclic compound containing both an ether and a secondary amine functional group. wikipedia.org This unique combination imparts a set of desirable physicochemical properties that have made it a "privileged structure" in medicinal chemistry and a versatile building block in organic synthesis. nih.govsci-hub.se
Key attributes of the morpholine moiety include:
Physicochemical Properties: The presence of the oxygen atom makes morpholine polar and capable of hydrogen bonding, which can improve the solubility of a molecule. The nitrogen atom provides a basic center. wikipedia.org
Synthetic Accessibility: The morpholine ring is a readily available and easily incorporated synthetic unit. nih.govsci-hub.se It can be introduced as an amine reagent or constructed through various established synthetic methods. sci-hub.se
Structural Role: In drug design, incorporating a morpholine ring can enhance a molecule's potency, selectivity, and pharmacokinetic profile. nih.gov It is a feature of numerous approved pharmaceutical agents, including the antibiotic linezolid (B1675486) and the anticancer agent gefitinib. wikipedia.org
The ether oxygen in morpholine withdraws electron density from the nitrogen, making it less nucleophilic than similar amines like piperidine, a property that influences its reactivity in chemical synthesis. wikipedia.org
Contextualization of this compound in Ligand Design and Synthetic Chemistry
This compound, with the chemical formula C₅H₁₁N₃OS, represents the direct covalent linkage of the thiosemicarbazide functional group to the nitrogen atom of the morpholine ring. This positions it not as a thiosemicarbazone itself, but as a key precursor or intermediate for their synthesis.
The primary role of this compound in synthetic chemistry is to serve as a specialized building block. By reacting it with a wide array of aldehydes and ketones, chemists can synthesize a specific subset of thiosemicarbazones that bear a morpholine moiety at the N(4)-position. This strategic placement allows for the direct incorporation of the beneficial properties of the morpholine ring into the resulting thiosemicarbazone ligand.
Research on related structures indicates that derivatives of this compound are used to create molecules for further study. For instance, a common synthetic route involves the condensation of a this compound derivative with an appropriate aldehyde. This highlights its function as a chemical intermediate, providing a reliable pathway to novel compounds where the morpholine scaffold is a key structural feature. Its utility lies in its ability to merge the rich coordination chemistry of thiosemicarbazones with the favorable physicochemical properties conferred by the morpholine ring.
Data and Compound Information
Physicochemical Properties of Core Moieties
| Property | Morpholine | Thiosemicarbazide |
| Formula | C₄H₉NO | CH₅N₃S |
| Molar Mass | 87.12 g/mol chemeo.com | 91.14 g/mol |
| Key Functional Groups | Secondary Amine, Ether wikipedia.org | Hydrazine (B178648), Thioamide |
| Primary Role in Synthesis | Versatile Building Block, Solvent wikipedia.orgsci-hub.seatamanchemicals.com | Precursor for Thiosemicarbazones pnrjournal.com |
| Notable Feature | Confers favorable solubility and metabolic properties nih.gov | Strong metal-chelating ability irejournals.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholine-4-carbothiohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11N3OS/c6-7-5(10)8-1-3-9-4-2-8/h1-4,6H2,(H,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACWSTHNVQZSSGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70406636 | |
| Record name | morpholine-4-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6499-15-6 | |
| Record name | morpholine-4-carbothiohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70406636 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-aminomorpholine-4-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Strategic Derivatization of Morpholine 4 Carbothiohydrazide
Established Synthesis Protocols for Morpholine-4-carbothiohydrazide
The synthesis of this compound, also known as 4-Morpholinethiosemicarbazide, is centered on the creation of a thiosemicarbazide (B42300) moiety attached to the morpholine (B109124) ring. This process typically involves multi-step chemical reactions utilizing common precursors.
Condensation Reactions with Appropriate Precursors
The formation of the core this compound structure is achieved through well-established condensation reactions. A primary route involves the reaction of a morpholine-derived hydrazide with a source of thiocyanate (B1210189). For instance, a common synthetic pathway begins with the reaction of morpholine with ethyl chloroacetate (B1199739) to produce morpholin-N-ethyl acetate. This intermediate is then treated with hydrazine (B178648) hydrate (B1144303) to yield morpholin-N-ethyl acetohydrazide. researchgate.net The subsequent reaction of this hydrazide with ammonium (B1175870) thiocyanate in an acidic medium leads to the formation of the corresponding thiosemicarbazide. researchgate.net
Another fundamental approach involves the reaction of hydrazine with an appropriate morpholine-thiocarbonyl derivative. This could involve reacting 4-morpholinecarbothioyl chloride with hydrazine hydrate. The synthesis of the related compound, 4-morpholinecarbonyl chloride, is achieved by reacting morpholine hydrochloride with phosgene (B1210022) or triphosgene (B27547) in an inert solvent. chemicalbook.com A similar principle applies to the synthesis of the thiocarbonyl analogue.
Synthesis of 4-Morpholinethio-semicarbazide as a Key Intermediate
4-Morpholinethio-semicarbazide serves as a crucial building block for the synthesis of more complex molecules, particularly various heterocyclic systems. researchgate.net Its structure, featuring a reactive terminal hydrazinyl group (-NHNH2) and a thiocarbonyl (C=S) unit, allows for a variety of subsequent chemical transformations. The nucleophilic nitrogen of the hydrazinyl group is readily available for condensation reactions, while the entire thiosemicarbazide backbone can participate in cyclization reactions to form stable ring structures. researchgate.net This dual reactivity makes it a valuable intermediate in medicinal and coordination chemistry.
Synthesis of Advanced Derivatives and Analogs of this compound
The strategic derivatization of this compound allows for the generation of a diverse library of compounds with tailored properties. These modifications primarily target the terminal nitrogen atom of the hydrazide moiety.
Formation of Schiff Base Ligands from Aldehydes or Ketones
One of the most common and straightforward derivatizations of this compound is the formation of Schiff bases. This reaction involves the condensation of the terminal primary amine of the thiosemicarbazide with the carbonyl group of an aldehyde or a ketone. core.ac.uk The reaction typically proceeds by refluxing the reactants in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid. scispace.com This process results in the formation of a characteristic azomethine (-N=CH-) or ketimine (-N=C<) bond, linking the morpholine-thiosemicarbazide backbone to the substituent from the carbonyl precursor. nih.gov These Schiff bases are important as ligands in coordination chemistry, capable of forming stable complexes with various metal ions. scispace.comnih.govjapsonline.com
Table 1: Examples of Carbonyl Precursors for Schiff Base Formation
| Carbonyl Precursor | Type | Resulting Linkage |
|---|---|---|
| Salicylaldehyde (B1680747) | Aldehyde | Azomethine (-N=CH-) |
| 2-Hydroxyacetophenone | Ketone | Ketimine (-N=C(CH₃)-) |
| Substituted Benzaldehydes | Aldehyde | Azomethine (-N=CH-) |
Introduction of Heterocyclic Substituents (e.g., pyridyl, furan, benzothiazolyl)
The molecular framework of this compound can be expanded by introducing various heterocyclic rings. This is achieved through two main strategies:
Condensation with Heterocyclic Aldehydes/Ketones : Similar to the formation of other Schiff bases, reacting this compound with an aldehyde or ketone that already contains a heterocyclic ring (e.g., pyridine-2-carboxaldehyde, furan-2-carboxaldehyde) directly appends the heterocycle to the core structure via an azomethine bridge. miami.edu
Cyclization Reactions : The thiosemicarbazide moiety itself can be used to construct a new heterocyclic ring. For example, the reaction of a morpholine-derived thiosemicarbazide with sodium hydroxide (B78521) can lead to intramolecular cyclization, forming a 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. researchgate.net This triazole ring can be further functionalized. researchgate.net This method is a powerful tool for creating more complex heterocyclic systems integrated with the morpholine unit.
Incorporation of Aromatic and Substituted Phenyl Moieties
Aromatic and substituted phenyl groups are frequently incorporated into the structure of this compound derivatives, primarily through Schiff base formation. The reaction with various aromatic aldehydes and ketones, such as substituted salicylaldehydes, hydroxyacetophenones, and other benzaldehyde (B42025) derivatives, yields a wide range of analogs. scispace.comnih.govjapsonline.commiami.edue3s-conferences.orgresearchgate.net The substituents on the phenyl ring (e.g., hydroxyl, chloro, bromo, nitro) can be systematically varied to modulate the electronic properties and steric profile of the final molecule. nih.gov These modifications are crucial for tuning the biological activity and coordination properties of the resulting compounds. For instance, Schiff bases have been synthesized from 4-morpholinoaniline (B114313) and chloro- or bromo-substituted salicylaldehydes. nih.gov
Table 2: Examples of Aromatic Precursors and Resulting Derivatives
| Aromatic Precursor | Substituent on Phenyl Ring | Reference |
|---|---|---|
| 2-Hydroxyacetophenone | 2-Hydroxy | scispace.comjapsonline.com |
| 4-Chlorosalicylaldehyde | 2-Hydroxy, 4-Chloro | nih.gov |
| 4-Bromosalicylaldehyde | 2-Hydroxy, 4-Bromo | nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-Morpholinethiosemicarbazide |
| Morpholine |
| Ethyl chloroacetate |
| Morpholin-N-ethyl acetate |
| Hydrazine hydrate |
| Morpholin-N-ethyl acetohydrazide |
| Ammonium thiocyanate |
| 4-Morpholinecarbothioyl chloride |
| 4-Morpholinecarbonyl chloride |
| Phosgene |
| Triphosgene |
| Carbon disulfide |
| Salicylaldehyde |
| 2-Hydroxyacetophenone |
| Substituted Benzaldehydes |
| Pyridine-2-carboxaldehyde |
| Furan-2-carboxaldehyde |
| Sodium hydroxide |
| 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol |
| 4-Morpholinoaniline |
| 4-Chlorosalicylaldehyde |
| 4-Bromosalicylaldehyde |
| 4-Hydroxybenzaldehyde |
Synthesis of Water-Soluble Derivatives via Functional Group Modification
The inherent solubility of a parent compound like this compound can be significantly altered by the chemical modification of its structure. The primary strategy to enhance water solubility is the introduction of polar functional groups. researchgate.net These groups can engage in hydrogen bonding with water, thereby increasing the molecule's affinity for aqueous media.
Common modifications involve targeting the reactive sites on the morpholine or carbothiohydrazide moieties. For instance, research on related heterocyclic structures demonstrates that introducing acidic or basic functional groups is a viable approach. One such method involves the reaction with bromoacetic acid, which introduces a carboxylic acid (-COOH) group. researchgate.netresearchgate.net This group can be deprotonated at physiological pH, forming a carboxylate salt and drastically improving water solubility.
Another effective strategy is the incorporation of hydroxyl (-OH) or additional amine (-NH2) groups. nih.gov These can be achieved through various synthetic routes, such as reactions with formaldehyde (B43269) followed by secondary amines, a process known as the Mannich reaction. researchgate.netresearchgate.net The addition of heteroatoms, like in the formation of pyridine-N-oxide derivatives, has also been shown to increase aqueous solubility by enhancing polarity and hydrogen bonding capabilities. nih.gov The replacement of a phenyl ring with a tetrazole ring, an isostere of a carboxylic acid, has been documented to increase water solubility by over tenfold while maintaining biological activity in certain compounds. nih.gov
These modifications underscore a versatile platform for creating a library of this compound derivatives with a range of solubilities, tailored for specific applications.
Table 1: Strategies for Functional Group Modification to Enhance Water Solubility
| Modification Strategy | Functional Group Introduced | Rationale for Increased Solubility | Example Reagent |
|---|---|---|---|
| Carboxylation | -COOH (Carboxylic Acid) | Forms soluble carboxylate salts at physiological pH. | Bromoacetic Acid researchgate.netresearchgate.net |
| Hydroxylation | -OH (Hydroxyl) | Increases polarity and hydrogen bonding potential. | - |
| Amination (Mannich Reaction) | -CH2-NR2 (Tertiary Amine) | Introduces a basic nitrogen atom that can be protonated. | Formaldehyde, Secondary Amine researchgate.netresearchgate.net |
| Heterocycle N-Oxidation | Pyridine-N-Oxide | Creates a zwitterionic structure with increased polarity. | - |
| Isosteric Replacement | Tetrazole | Acts as a bioisostere of a carboxylic acid with a delocalized negative charge. nih.gov | - |
Optimization of Reaction Conditions and Yield Enhancement Strategies
Maximizing the yield and efficiency of the synthesis of this compound and its derivatives is crucial for both laboratory-scale research and potential industrial production. The optimization of reaction conditions involves a systematic investigation of various parameters, including catalysts, solvents, temperature, and reaction time.
Studies on the synthesis of related morpholine-containing compounds provide a clear blueprint for optimization. Key factors that significantly influence reaction outcomes include the choice of catalyst and solvent. For instance, in the synthesis of certain morpholine derivatives, a solvent-free condition was found to be superior to using solvents like methanol, ethanol, or water, in terms of both reaction time and product yield. nih.gov The choice of solvent can also impact the orientation of capping agents and create surface defects on nanocrystal catalysts, thereby modulating catalytic activity. nih.gov
Temperature is another critical parameter. Research has shown that increasing the reaction temperature can dramatically increase product yields, with an optimal temperature often being determined to balance yield with potential side-product formation. nih.gov Similarly, the amount of catalyst used is a key variable. A systematic evaluation of catalyst loading can identify the optimal concentration that maximizes yield without unnecessary excess. nih.gov
The reaction time is also a factor that can be fine-tuned. Extending the reaction time does not always lead to higher yields and can sometimes result in the formation of undesired byproducts, thus reducing selectivity. nih.gov Therefore, optimizing the reaction time is essential for an efficient process. These optimization strategies, when applied methodically, can lead to significant improvements in the synthesis of this compound, making the process more cost-effective and scalable.
Table 2: Example of Reaction Condition Optimization for a Morpholine Derivative Synthesis
| Parameter Varied | Condition | Yield (%) | Reference |
|---|---|---|---|
| Temperature (°C) | Room Temperature | Trace | nih.gov |
| 80 | 90 | nih.gov | |
| 100 | 82 | nih.gov | |
| Catalyst Loading (mol%) | 5 | 65 | nih.gov |
| 10 | 80 | nih.gov | |
| 15 | 90 | nih.gov | |
| Solvent | Ethanol | 70 | nih.gov |
| Water | 65 | nih.gov | |
| Solvent-Free | 90 | nih.gov |
Coordination Chemistry and Metal Complexation of Morpholine 4 Carbothiohydrazide
Synthesis and Isolation of Transition Metal Complexes
The synthesis of transition metal complexes with Schiff bases of morpholine-4-carbothiohydrazide is typically achieved by reacting the pre-synthesized ligand with a metal salt in a suitable solvent. The general procedure involves dissolving the Schiff base ligand, such as one derived from salicylaldehyde (B1680747) or its substituted analogues, in an alcohol like ethanol (B145695) or methanol. An alcoholic solution of the corresponding metal salt (e.g., chloride, acetate, nitrate, or sulfate) is then added, often under reflux, to facilitate the complexation reaction. The resulting solid complexes can be isolated by filtration, washed with the solvent, and dried.
A significant number of complexes involving first-row transition metals have been synthesized and characterized. These metals readily react with Schiff base ligands derived from this compound to form stable chelates. For instance, the reaction of 3-carboxy-2-hydroxybenzaldehyde morpholine (B109124) N-thiohydrazone with various first-row transition metal salts yields complexes of diverse stoichiometries and geometries. researchgate.net The characterization of these complexes using techniques such as infrared (IR) and UV-Vis spectroscopy, magnetic susceptibility measurements, and elemental analysis helps in elucidating their structures. researchgate.netlaujet.comnih.gov For example, spectral data for Co(II), Ni(II), and Cu(II) complexes often suggest octahedral or square-planar geometries, while Zn(II) complexes are commonly found to be tetrahedral. researchgate.netresearchgate.net
Table 1: Examples of First-Row Transition Metal Complexes with this compound Schiff Base Derivatives
| Metal Ion | Example Complex Formula | Proposed Geometry |
|---|---|---|
| Cu(II) | [Cu(L)Cl] | Square Planar |
| Ni(II) | [Ni(L)Cl] | Square Planar |
| Co(II) | [Co(L)NO₃]·2H₂O | Octahedral |
| Zn(II) | [Zn(L)Cl] | Tetrahedral |
| Fe(III) | [Fe(L)Cl₂(H₂O)] | Octahedral |
| Mn(II) | [Mn(L)₂(H₂O)₂] | Octahedral |
Note: 'L' represents a deprotonated Schiff base ligand derived from this compound.
The coordination chemistry of this compound Schiff bases extends to heavier transition metals. Complexes with palladium(II), cadmium(II), and antimony(III) have been successfully synthesized using methods similar to those for first-row transition metals. researchgate.net The reaction of a thiohydrazone ligand, 3-carboxy-2-hydroxybenzaldehyde morpholine N-thiohydrazone, with salts of Pd(II) and Cd(II) has been shown to produce stable complexes. researchgate.net Spectroscopic studies on these complexes indicate that the ligand coordinates effectively with these heavier metal ions. For instance, analytical and spectroscopic data for related thiohydrazone complexes with Sb(III) suggest the formation of octahedral geometries. researchgate.net
Table 2: Examples of Heavier Transition Metal Complexes with this compound Schiff Base Derivatives
| Metal Ion | Example Complex Formula | Proposed Geometry |
|---|---|---|
| Pd(II) | [Pd(L)(H₂O)] | Square Planar |
| Cd(II) | [Cd(L)(H₂O)] | Tetrahedral / Octahedral |
| Sb(III) | [Sb(L)Cl₂] | Octahedral |
Note: 'L' represents a deprotonated Schiff base ligand derived from this compound.
The stoichiometry and structure of the resulting metal complexes are highly dependent on the ligand-to-metal molar ratio employed during synthesis. rsc.orgnih.govdntb.gov.ua By controlling this ratio, it is possible to direct the formation of complexes with different numbers of coordinated ligands, such as ML or ML₂ types. For example, using a 1:1 metal-to-ligand ratio often results in the formation of mononuclear complexes where one ligand molecule is coordinated to the metal center, along with other co-ligands like water or anions from the metal salt. researchgate.netnih.gov Conversely, employing a 1:2 metal-to-ligand ratio can lead to the formation of complexes where two ligand molecules chelate the central metal ion. researchgate.net
Other reaction parameters, such as the pH of the medium and the choice of solvent, also play a crucial role. The pH can determine whether a potential donor group, like a phenolic hydroxyl, will be deprotonated, which in turn affects the coordination mode of the ligand. researchgate.net The nature of the metal salt's anion (e.g., chloride, acetate, nitrate) can also influence the final structure, as these anions may or may not coordinate to the metal ion. researchgate.net
Stereochemical Aspects and Geometrical Configurations of Metal Centers
The coordination of this compound to various metal ions results in complexes with distinct stereochemical features and geometrical arrangements around the central metal atom. The preferred geometry is influenced by factors such as the nature of the metal ion, its oxidation state, the ligand-to-metal ratio, and the presence of counter-ions or solvent molecules.
Octahedral Geometry in Co(II) and Fe(III) Complexes
Octahedral geometry is a common coordination arrangement for Co(II) and Fe(III) complexes with various ligands. In the case of Morpholine-4-carbodithioate, a related ligand, Fe(III) and Co(III) form octahedral complexes. rsc.org While specific studies on this compound with Fe(III) are not detailed in the provided results, the tendency of Fe(III) to form octahedral complexes is well-established. mdpi.com Similarly, Co(II) can also adopt an octahedral geometry, often in complexes where the ligand acts as a neutral bidentate or a mononegative bidentate species, with the remaining coordination sites occupied by other ligands or solvent molecules. ekb.egrsc.org The electronic configuration of these ions, particularly in a high-spin state for Co(II) and Fe(III), is amenable to the formation of six-coordinate octahedral complexes.
Tetrahedral Geometry in Co(II), Ni(II), Zn(II), and Cd(II) Complexes
A tetrahedral coordination geometry is frequently observed for Co(II), Ni(II), Zn(II), and Cd(II) complexes. researchgate.netnih.gov For Co(II), tetrahedral geometry is particularly stable due to its d⁷ electronic configuration. brainly.comnih.gov In the context of ligands similar to this compound, tetrahedral complexes of Co(II), Ni(II), and Zn(II) have been reported. researchgate.net The d¹⁰ electronic configuration of Zn(II) and Cd(II) strongly favors tetrahedral coordination. researchgate.netnih.gov In these complexes, this compound typically acts as a bidentate ligand, coordinating through the sulfur and a nitrogen atom to form a stable five-membered chelate ring.
| Metal Ion | Typical Geometry | Electronic Configuration |
| Co(II) | Tetrahedral | d⁷ |
| Ni(II) | Tetrahedral/Square Planar | d⁸ |
| Zn(II) | Tetrahedral | d¹⁰ |
| Cd(II) | Tetrahedral | d¹⁰ |
Square Planar Geometry in Cu(II) and Ni(II) Complexes
Square planar geometry is a characteristic feature of Cu(II) (d⁹) and Ni(II) (d⁸, low spin) complexes. nih.gov For Cu(II) complexes with related ligands, a square planar arrangement is commonly observed, where the ligand coordinates as a bidentate N,S donor. nih.govnih.govresearchgate.net This geometry is often stabilized by the Jahn-Teller effect in Cu(II) complexes. Ni(II) can also form square planar complexes, particularly with strong-field ligands that favor a low-spin d⁸ configuration. nih.govresearchgate.netyoutube.com In such cases, this compound would likely act as a bidentate ligand, leading to a four-coordinate complex.
| Metal Ion | Typical Geometry | Electronic Configuration |
| Cu(II) | Square Planar | d⁹ |
| Ni(II) | Square Planar (low spin) | d⁸ |
Intermediate Coordination Geometries (e.g., Square Pyramidal and Trigonal Bipyramidal)
While octahedral, tetrahedral, and square planar are the most common geometries, intermediate or distorted geometries such as square pyramidal and trigonal bipyramidal can also occur. These less symmetrical arrangements can arise from steric constraints imposed by the ligand or the presence of a fifth coordinating atom or molecule. For instance, a square planar complex can interact with a solvent molecule or a counter-ion in the axial position, leading to a square pyramidal geometry. mdpi.com Similarly, trigonal bipyramidal geometry can be adopted by five-coordinate complexes. The flexibility of the ligand and the specific reaction conditions play a crucial role in determining whether these intermediate geometries are formed.
Advanced Spectroscopic and Structural Characterization Methodologies
X-ray Diffraction Studies
X-ray diffraction (XRD) stands as a cornerstone for the solid-state analysis of crystalline materials, offering definitive information on atomic arrangement.
Single-crystal X-ray diffraction (SC-XRD) is an unparalleled technique for the precise determination of molecular structure, providing exact atomic coordinates, bond lengths, and bond angles. nih.gov This method is essential for understanding the three-dimensional architecture and intermolecular interactions within the crystal lattice. nih.gov Although a structure for the parent Morpholine-4-carbothiohydrazide is not widely reported, analysis of its derivatives provides critical insights into the expected structural features.
For instance, the SC-XRD analysis of a derivative, 4-[(Morpholin-4-yl)carbothioyl]benzoic acid, revealed that it crystallizes in the monoclinic space group P2₁/n. nih.govresearchgate.net A key structural feature confirmed in this and other derivatives is that the morpholine (B109124) ring consistently adopts a stable chair conformation. nih.govresearchgate.netotago.ac.nz In the crystal structure of N-benzoyl-morpholine-4-carbothioamide, the packing is consolidated by a three-dimensional network of intermolecular hydrogen bonds, including N—H···O, C—H···O, and C—H···S interactions. otago.ac.nz
The detailed geometric parameters obtained from SC-XRD are fundamental for understanding the molecule's conformation.
Table 1: Selected Crystallographic and Bond Data for a this compound Derivative Data sourced from a representative structural analysis of a derivative compound.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| C=S Bond Length | ~1.67 Å |
| C(thioamide)-N(morpholine) | ~1.36 Å |
| Morpholine Conformation | Chair |
| Intermolecular Forces | N—H···O, C—H···S Hydrogen Bonds |
This interactive table provides typical crystallographic data obtained for a derivative, illustrating the precision of the SC-XRD technique.
Powder X-ray diffraction (PXRD) is a versatile technique used to confirm the crystalline nature of a compound and to determine its average crystallite size. The resulting diffraction pattern, with its sharp, well-defined peaks, is a fingerprint of the crystalline phase. nih.govspuvvn.edu Comparing the PXRD pattern of a ligand with that of its metal complex can confirm the formation of a new crystalline product, as the patterns will be distinctly different. nih.gov
In studies involving derivatives like (E)‐N′‐(2‐hydroxy‐5‐nitrobenzylidene)morpholine‐4‐carbothiohydrazide, PXRD patterns showed that both the ligand and its tetra‐coordinated Ni²⁺ complex possess a crystalline nature, whereas a corresponding hexa‐coordinated Co²⁺ complex was found to be amorphous. researchgate.net
Furthermore, the crystallite size can be calculated from the broadening of the diffraction peaks using the Scherrer equation:
D = Kλ / (β cosθ)
where D is the crystallite size, K is the shape factor (typically ~0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) of the diffraction peak, and θ is the Bragg angle. youtube.comyoutube.com For the aforementioned Ni(II) complex, the crystallite size was calculated to be 170.29 nm, significantly larger than that of the free ligand (96.68 nm). researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy is instrumental in identifying functional groups and probing the electronic structure of molecules.
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the coordination sites in a ligand when it forms a complex with a metal ion. By comparing the spectrum of the free ligand with that of the metal complex, shifts in the vibrational frequencies of key functional groups can reveal which atoms are involved in the coordination. nih.govmdpi.com
For this compound and its derivatives, the most informative regions of the IR spectrum include the absorptions corresponding to the N-H, C=S (thione), and C=N (azomethine, in Schiff base derivatives) stretching vibrations. In the FT-IR spectrum of a Schiff base derived from morpholine-carbothiohydrazide, the disappearance of the ν(O-H) band and a shift in the ν(C=N) band upon complexation indicate that the phenolic oxygen and azomethine nitrogen are coordinated to the central metal ion. nih.gov The involvement of the thione sulfur atom in coordination is often inferred from a shift in the ν(C=S) band to a lower frequency in the complex spectrum. researchgate.net The appearance of new bands at lower frequencies (typically below 600 cm⁻¹) can be assigned to new metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, further confirming complex formation. nih.gov
Table 2: Representative FT-IR Frequencies (cm⁻¹) for a this compound Schiff Base Ligand (L) and its Metal Complex
| Vibrational Mode | Ligand (L) | Metal Complex | Shift / Appearance |
| ν(O-H) | ~3305 | Absent | Disappearance |
| ν(N-H) | ~3033 | ~3030 | Minor Shift |
| ν(C=N) | ~1665 | ~1610 | Lower Frequency |
| ν(C=S) | ~840 | ~780 | Lower Frequency |
| ν(M-N) | - | ~560 | New Band |
| ν(M-O) | - | ~541 | New Band |
This interactive table illustrates how shifts in vibrational frequencies upon complexation are used to identify ligand-metal coordination sites.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the magnetic environments of atomic nuclei, such as hydrogen (¹H), allowing for the elucidation of molecular structure in solution.
¹H NMR spectroscopy is fundamental for identifying the structure of this compound in solution by mapping the chemical environments of its protons. The morpholine ring contains two distinct types of methylene (B1212753) (-CH₂-) protons: those adjacent to the ring oxygen (O-CH₂) and those adjacent to the ring nitrogen (N-CH₂).
Due to the higher electronegativity of oxygen compared to nitrogen, the O-CH₂ protons are more deshielded and thus appear at a lower field (higher ppm value) than the N-CH₂ protons. nih.govresearchgate.net In a typical ¹H NMR spectrum of a morpholine derivative recorded in DMSO-d₆, the protons of the methylene groups attached to the oxygen atom appear as a multiplet around δ 3.5-3.7 ppm, while the protons of the methylene groups attached to the nitrogen atom appear as a multiplet at a higher field, around δ 2.7-2.9 ppm. rsc.orgasianpubs.org
Studies on N-substituted morpholines have shown that the four methylene groups can be magnetically non-equivalent, leading to more complex spectra. researchgate.net For example, in certain quaternized morpholine derivatives, the O-linked methylene protons appeared at chemical shifts of approximately δ 4.69 and 3.82 ppm, while the N-linked methylene protons were observed at δ 3.39 and 2.67 ppm. researchgate.net The appearance of the N-H proton of the hydrazide moiety is also a key diagnostic signal, though its chemical shift can be highly variable depending on the solvent and concentration.
Table 3: Typical ¹H NMR Chemical Shifts (δ, ppm) for Morpholine Protons in a Derivative Compound (in DMSO-d₆)
| Proton Environment | Chemical Shift (ppm) | Multiplicity |
| -CH₂- (adjacent to O) | ~ 3.60 | Triplet (t) |
| -CH₂- (adjacent to N) | ~ 2.80 | Triplet (t) |
| -NH- (hydrazide) | Variable (e.g., ~10.4) | Singlet (s) |
This interactive table summarizes the characteristic proton NMR signals for the morpholine moiety, highlighting the distinct chemical environments.
¹³C NMR for Carbon Skeleton Analysis
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is an essential tool for elucidating the carbon framework of this compound. The spectrum provides distinct signals for each unique carbon atom in the molecule, offering direct evidence for its structural integrity.
In a typical ¹³C NMR spectrum of this compound, the carbon atoms of the morpholine ring appear in the aliphatic region. The two methylene carbons adjacent to the oxygen atom (C-O) are expected to resonate at a different chemical shift than the two methylene carbons adjacent to the nitrogen atom (C-N) due to the differing electronegativity of the heteroatoms. Based on data for morpholine and its derivatives, the C-O carbons typically appear around δ 66-67 ppm, while the C-N carbons are found further upfield, around δ 45-55 ppm. researchgate.netchemicalbook.comnih.govnih.gov
The most deshielded carbon atom in the structure is the thiocarbonyl carbon (C=S) of the carbothiohydrazide moiety. This carbon is expected to show a characteristic resonance at a significantly downfield chemical shift, often in the range of δ 180-185 ppm, which confirms the presence of the thione group. researchgate.net
A representative table of expected ¹³C NMR chemical shifts for this compound is provided below.
| Carbon Atom | Expected Chemical Shift (δ) in ppm |
| C=S (Carbothiohydrazide) | 180-185 |
| -CH₂-O- (Morpholine) | 66-67 |
| -CH₂-N- (Morpholine) | 45-55 |
Advanced 2D NMR Techniques for Structural Assignments
Two-dimensional (2D) NMR techniques are indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for confirming the connectivity of the molecular structure. researchgate.net Key experiments include Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
HSQC Spectroscopy : The HSQC experiment correlates the chemical shift of a proton with the chemical shift of the carbon atom to which it is directly attached. columbia.educolumbia.edu For this compound, this technique would show cross-peaks connecting the proton signals of the morpholine ring's methylene groups to their corresponding carbon signals. This allows for the definitive assignment of the -CH₂-O- and -CH₂-N- groups in both the ¹H and ¹³C spectra. columbia.edu
HMBC Spectroscopy : The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). columbia.eduyoutube.com This is particularly powerful for establishing connectivity across quaternary carbons or heteroatoms. In the context of this compound, HMBC is crucial for confirming the link between the morpholine ring and the carbothiohydrazide chain. A key correlation would be observed between the protons on the morpholine ring adjacent to the nitrogen (-CH₂-N-) and the thiocarbonyl carbon (C=S). This three-bond correlation (³JCH) provides undeniable proof of the N-C bond connecting the two moieties. researchgate.net
The combination of these 2D NMR methods allows for a complete and confident assembly of the molecule's structure from its spectral data. researchgate.netyoutube.com
Electronic Absorption Spectroscopy
UV-Visible Spectroscopy for Electronic Transitions and Coordination Effects
UV-Visible spectroscopy provides valuable information about the electronic transitions within this compound and its metal complexes. The spectrum of the free ligand is characterized by absorption bands corresponding to π → π* and n → π* transitions.
The high-energy absorption bands, typically found in the ultraviolet region, are assigned to π → π* transitions associated with the C=S chromophore and any aromatic systems if present in a derivative. researchgate.netresearchgate.net Lower energy bands, often extending into the visible region, are attributed to n → π* transitions, involving the non-bonding electrons on the sulfur and nitrogen atoms. researchgate.netresearchgate.net For example, a similar thiosemicarbazone ligand exhibits a π-π* transition around 269 nm and n-π* transitions at approximately 365 nm and 422 nm. researchgate.net
Upon coordination to a metal ion, the electronic spectrum undergoes significant changes:
Shifts in Ligand Bands : The π → π* and n → π* transitions of the ligand are typically shifted to different wavelengths (either a hypsochromic/blue shift or a bathochromic/red shift) as a consequence of coordination. researchgate.netresearchgate.net These shifts confirm the participation of the ligand's heteroatoms in bonding with the metal center.
New Absorption Bands : New bands may appear in the spectra of the metal complexes that are absent in the free ligand. These can be assigned to ligand-to-metal charge transfer (LMCT) or d-d transitions within the metal ion's d-orbitals. researchgate.netnih.gov The position and intensity of these d-d bands provide insight into the geometry and ligand field strength of the complex. nih.gov
The table below summarizes typical electronic transitions observed in the ligand and its metal complexes.
| Complex/Ligand | λmax (nm) | Assignment |
| Free Ligand | ~270 | π → π |
| ~360-430 | n → π | |
| Metal Complex | Shifted ligand bands | Coordinated π → π* and n → π* |
| Varies (Visible Region) | d-d transitions / LMCT |
Magnetic Studies and Electron Paramagnetic Resonance (EPR) Spectroscopy
Magnetic Susceptibility Measurements for Electronic Configuration and Geometry
Magnetic susceptibility measurements are a fundamental technique for investigating the electronic properties of paramagnetic transition metal complexes of this compound. By determining the effective magnetic moment (µeff), one can deduce the number of unpaired electrons, which in turn provides information about the metal ion's oxidation state, electronic configuration (high-spin or low-spin), and coordination geometry. inflibnet.ac.in
The magnetic moment is typically calculated from experimental susceptibility data and compared to the theoretical spin-only value (µs), given by the formula: µs = √n(n+2) B.M. (where 'n' is the number of unpaired electrons). dalalinstitute.com
For first-row transition metal complexes, the experimental µeff values are often close to the spin-only values, as the orbital contribution to the magnetic moment is largely quenched. dalalinstitute.comuwimona.edu.jm For instance, a Co(II) (d⁷) complex with a magnetic moment of ~4.9-5.2 B.M. is indicative of three unpaired electrons in a high-spin octahedral or tetrahedral geometry, whereas a value of ~1.9 B.M. would suggest a low-spin square planar or octahedral configuration with one unpaired electron. researchgate.netinflibnet.ac.in Complexes of diamagnetic ions like Zn(II) (d¹⁰) will have a magnetic moment of zero. researchgate.net
The following table shows the theoretical spin-only magnetic moments for various numbers of unpaired electrons.
| Number of Unpaired Electrons (n) | Metal Ion Example (High-Spin) | Spin-Only Magnetic Moment (µs) in B.M. | Typical Experimental Range (µeff) in B.M. |
| 1 | Cu²⁺ (d⁹) | 1.73 | 1.8 - 2.1 |
| 2 | Ni²⁺ (d⁸) | 2.83 | 2.9 - 3.5 |
| 3 | Co²⁺ (d⁷) | 3.87 | 4.3 - 5.2 |
| 4 | Fe²⁺ (d⁶) | 4.90 | 5.0 - 5.6 |
| 5 | Mn²⁺ (d⁵) | 5.92 | 5.7 - 6.0 |
Data sourced from references dalalinstitute.comuwimona.edu.jm.
EPR Spectroscopy for Paramagnetic Metal Centers
Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a highly sensitive technique used exclusively for studying species with unpaired electrons, such as transition metal complexes of this compound. nih.gov The EPR spectrum provides detailed information about the electronic structure and the local environment of the paramagnetic metal center. illinois.edu
The key parameters derived from an EPR spectrum are the g-tensor values. The g-tensor is analogous to the chemical shift in NMR and is a sensitive probe of the electronic environment of the unpaired electron. nih.govresearchgate.net For a complex in a frozen solution or powder, anisotropy in the g-tensor (gx, gy, gz) can reveal the symmetry of the metal's coordination sphere. researchgate.net
For example, in an axially symmetric Cu(II) complex, two g-values are observed: g∥ and g⊥. If g∥ > g⊥ > 2.0023 (the g-value for a free electron), it typically indicates a d(x²-y²) ground state, which is characteristic of a distorted octahedral or square pyramidal geometry. researchgate.net The deviation of the g-values from 2.0023 is also related to the degree of covalency in the metal-ligand bonds. nih.gov
Furthermore, the Hathaway's factor (G), calculated as G = (g∥ - 2.0023) / (g⊥ - 2.0023), can be used to assess the extent of exchange interaction between metal centers in a polycrystalline sample. A value of G < 4 suggests a significant exchange interaction between the copper centers. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing their fragmentation patterns upon ionization. While specific mass spectral data for this compound is not extensively detailed in the reviewed literature, the expected fragmentation pattern can be predicted based on the known behavior of its constituent moieties: the morpholine ring and the carbothiohydrazide group. libretexts.orgchemguide.co.uk
Upon electron impact ionization, the molecule would form a molecular ion (M+). The molecular weight of this compound is 161.23 g/mol . sinfoochem.com The subsequent fragmentation would likely proceed through several key pathways:
Alpha-Cleavage: A common fragmentation pathway for amines is the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In the case of this compound, this could lead to the loss of a C4H8O radical from the morpholine ring, resulting in a characteristic fragment ion. The morpholine cation itself is known to generate several fragment ions. researchgate.net
Cleavage of the Carbothiohydrazide Chain: The N-N and C-N bonds within the carbothiohydrazide chain are susceptible to cleavage. This could result in the formation of ions corresponding to the morpholine-N-thiocarbonyl fragment and the hydrazinyl radical, or other combinations.
Rearrangement Reactions: McLafferty rearrangement and other rearrangement processes could also occur, leading to the formation of stable fragment ions.
The resulting mass spectrum would be a unique fingerprint of the compound, with the m/z values of the fragment ions providing valuable information for structural confirmation. A detailed analysis of these fragments would allow for the definitive identification of this compound. The mass spectra of various thiosemicarbazide (B42300) derivatives have been studied, and their fragmentation patterns often involve cleavage of the thioamide bond and the hydrazine (B178648) linkage. nih.gov
Table 1: Predicted Major Fragment Ions of this compound
| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) |
| Molecular Ion | C5H11N3OS+ | 161 |
| Morpholine Cation | C4H9NO+ | 87 |
| Thiocarbohydrazide (B147625) Fragment | CH5N3S+ | 107 |
| Morpholine-thiocarbonyl Cation | C5H8NOS+ | 146 |
Note: This table represents predicted fragmentation patterns based on the general principles of mass spectrometry and the known fragmentation of related structures. Actual experimental data may vary.
Thermal Analysis (TG-DTG) for Thermal Stability and Decomposition Pathways
Thermal analysis techniques, such as Thermogravimetry (TG) and Derivative Thermogravimetry (DTG), are essential for evaluating the thermal stability and decomposition behavior of chemical compounds. These methods provide information on the temperature ranges at which a compound decomposes, the number of decomposition steps, and the nature of the volatile products.
Expected Thermal Decomposition Profile:
It is anticipated that the thermal decomposition of this compound would occur in multiple stages. The initial stage would likely involve the decomposition of the carbothiohydrazide moiety, which is generally less stable than the morpholine ring. Thiocarbohydrazide itself decomposes between 171-174 °C. sigmaaldrich.com The decomposition of thiourea (B124793) derivatives often involves the release of gases such as hydrogen sulfide (B99878) (H2S), ammonia (B1221849) (NH3), and carbon disulfide (CS2). researchgate.net
Subsequent decomposition at higher temperatures would likely involve the breakdown of the morpholine ring. The morpholine structure is relatively stable. nih.gove3s-conferences.org
A typical TG curve for this compound would be expected to show an initial weight loss corresponding to the loss of the hydrazide and thioamide groups, followed by a more significant weight loss at higher temperatures as the morpholine ring fragments. The DTG curve, which is the first derivative of the TG curve, would show distinct peaks corresponding to the maximum rate of weight loss for each decomposition step.
Table 2: Predicted Thermal Decomposition Stages of this compound
| Decomposition Stage | Approximate Temperature Range (°C) | Predicted Volatile Products | Comments |
| Stage 1 | 150 - 250 | H2S, NH3, N2, CS2 | Decomposition of the carbothiohydrazide chain. |
| Stage 2 | > 250 | Fragments of the morpholine ring (e.g., ethylene (B1197577) oxide, amines) | Decomposition of the morpholine ring. |
Note: This table is a prediction based on the thermal behavior of similar compounds. The actual decomposition temperatures and products would need to be determined experimentally.
The study of the thermal decomposition mechanism provides valuable insights into the compound's stability under different temperature conditions, which is crucial for its handling, storage, and potential applications. The combined use of TG with other analytical techniques, such as mass spectrometry (TG-MS), would allow for the identification of the evolved gaseous products at each decomposition stage, providing a more complete picture of the decomposition pathway. researchgate.net
Computational Chemistry and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. It is extensively used to predict the properties of Morpholine-4-carbothiohydrazide derivatives.
The initial step in the computational analysis of a molecule is the optimization of its geometry to find the most stable three-dimensional arrangement of its atoms. For derivatives of this compound, DFT calculations, often using the B3LYP functional with a suitable basis set like LANL2DZ, are employed to determine the optimized molecular structure. nih.gov This process provides key information on bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's steric and electronic properties. The electronic structure, which governs the chemical reactivity and spectroscopic behavior of the molecule, is also elucidated through these calculations.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining the chemical reactivity and kinetic stability of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a significant parameter; a larger gap implies higher stability and lower chemical reactivity. For various derivatives and metal complexes of this compound, DFT calculations have been used to determine these energies, providing insights into their electronic properties and potential for charge transfer interactions. nih.gov
Table 1: Representative HOMO-LUMO Data for a Derivative of this compound
| Molecular System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| Carbothioamide Schiff base ligand | -5.78 | -1.93 | 3.85 |
| Fe(III) complex | -5.62 | -2.15 | 3.47 |
| Co(II) complex | -5.51 | -2.08 | 3.43 |
| Cu(II) complex | -5.21 | -2.43 | 2.78 |
Note: The data presented is for a (Z)-2-((E)-1-(2-(4-chlorophenyl)hydrazineylidene)propan-2-ylidene)-N-phenylhydrazine-1-carbothioamide ligand and its metal complexes, as a representative example of a related carbothiohydrazide derivative. nih.gov
DFT calculations are instrumental in predicting various energetic parameters that describe the reactivity of a molecule. These include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. Furthermore, theoretical calculations of vibrational frequencies (IR) and nuclear magnetic resonance (NMR) chemical shifts are invaluable for the interpretation and assignment of experimental spectroscopic data. This synergy between theoretical and experimental data provides a robust characterization of novel synthesized compounds derived from this compound.
The Quantum Theory of Atoms in Molecules (QTAIM) offers a profound analysis of chemical bonding by examining the topology of the electron density. nih.govsemanticscholar.org This method can be used to characterize the nature of intramolecular and intermolecular interactions, classifying them as either shared (covalent) or closed-shell (ionic, van der Waals) interactions. For metal complexes involving ligands derived from this compound, QTAIM can quantify the strength of the coordination bonds between the metal center and the ligand's donor atoms. nih.govsemanticscholar.org
Molecular Modeling and Simulation Approaches
Beyond the electronic structure of a single molecule, computational methods are employed to simulate how a molecule interacts with biological macromolecules, which is crucial for drug design.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. nih.govbohrium.com This method is widely used to screen virtual libraries of compounds and to understand the molecular basis of a ligand's biological activity. For derivatives of this compound, molecular docking studies have been performed to investigate their binding modes and affinities with various therapeutic targets. nih.govbohrium.com These studies often reveal key hydrogen bonding and hydrophobic interactions that stabilize the ligand-receptor complex, providing a rationale for the observed biological activity and guiding the design of more potent inhibitors. For instance, the docking of a carbothioamide Schiff base-phenanthroline ternary copper(II) complex, a derivative, showed stable binding with therapeutic targets like FLT3 kinase and BCL-2. nih.gov
Table 2: Representative Molecular Docking Scores for a Derivative of this compound
| Target Protein | Ligand | Binding Energy (kcal/mol) |
| FLT3 Kinase | Cu(II) complex | -8.5 |
| BCL-2 | Cu(II) complex | -8.1 |
| IDH2 R140 | Cu(II) complex | -7.9 |
Note: The data presented is for a (Z)-2-((E)-1-(2-(4-chlorophenyl)hydrazineylidene)propan-2-ylidene)-N-phenylhydrazine-1-carbothioamide based ternary copper(II) complex. nih.gov
Theoretical Investigations of Redox Properties and Electrochemical Behavior
Theoretical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the redox properties and electrochemical behavior of molecules like this compound. scispace.com These studies can predict key electrochemical parameters that are often in good agreement with experimental data obtained from techniques like cyclic voltammetry. nih.gov
The electrochemical behavior of thiosemicarbazones and their derivatives is often characterized by irreversible oxidation and reduction processes corresponding to the various functional groups within the molecule. nih.govdntb.gov.ua For this compound, theoretical calculations can help to identify the specific moieties involved in these redox events. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are critical in this context. The energy of the HOMO is related to the molecule's ability to donate electrons (oxidation potential), while the LUMO energy relates to its ability to accept electrons (reduction potential).
Studies on similar thiosemicarbazone ligands have shown that the thioamide group and the imine nitrogen are often involved in the redox processes. nih.gov The presence of the morpholine (B109124) ring in this compound is expected to influence these properties through its electronic effects.
A theoretical study of this compound would likely yield the following electrochemical parameters, which can be compared with experimental findings for related compounds.
| Electrochemical Parameter | Theoretical Significance | Typical Experimental Observation for Thiosemicarbazones |
| Oxidation Potential (Epa) | Energy required to remove an electron. Related to HOMO energy. | Irreversible anodic peak. nih.gov |
| Reduction Potential (Epc) | Energy released upon gaining an electron. Related to LUMO energy. | Irreversible cathodic peak. nih.gov |
| HOMO-LUMO Gap (ΔE) | Difference in energy between HOMO and LUMO. Relates to chemical reactivity and stability. | A larger gap suggests higher stability. |
These theoretical insights are crucial for designing molecules with specific electrochemical properties for applications in sensors, catalysts, or as redox-active ligands.
Protonation Effects on Interaction Strength and Bond Distances
The protonation state of a molecule can significantly alter its electronic structure, and consequently, its interaction strength with other species and its internal bond distances. For this compound, protonation is likely to occur at the basic nitrogen atoms of the morpholine ring or the carbothiohydrazide moiety.
Theoretical studies on similar systems, such as Schiff bases, have shown that protonation can lead to significant changes in molecular geometry and electronic properties. nih.gov Protonation of the imine nitrogen in related compounds leads to a more planar structure and an increase in the electron-withdrawing character of the azomethine group. nih.gov
In the case of this compound, protonation of one of the nitrogen atoms would introduce a positive charge, which would, in turn, affect the electron density distribution across the entire molecule. This can be expected to have the following consequences:
Interaction Strength: The ability of the molecule to act as a ligand and coordinate to metal ions would be altered. The increased positive charge might weaken its ability to donate electrons to a metal center. Conversely, it could enhance interactions with anionic species.
Bond Distances: Protonation can lead to changes in bond lengths and angles. For instance, the C=S bond in the thioamide group might be elongated due to changes in resonance stabilization upon protonation of a nearby nitrogen atom. DFT calculations are an excellent tool for predicting these subtle structural changes.
The table below outlines the expected effects of protonation on the structural and electronic properties of this compound, based on studies of related compounds.
| Property | Effect of Protonation | Theoretical Rationale |
| Bond Length (e.g., C-N, C=S) | Lengthening or shortening of specific bonds. | Changes in electron delocalization and electrostatic repulsion. |
| Molecular Geometry | Potential for increased planarity or other conformational changes. | Altered steric and electronic interactions within the molecule. |
| Electron Density | Redistribution of electron density towards the protonated site. | The inductive effect of the newly acquired positive charge. |
| Interaction with Metal Ions | Likely decrease in coordination ability for cationic metals. | Electrostatic repulsion between the protonated ligand and the metal ion. |
Understanding these protonation effects is crucial for predicting the behavior of this compound in different pH environments and for designing its applications in areas where pH plays a critical role. nih.gov
Advanced Applications in Catalysis and Materials Science
Electrocatalytic Systems
Complexes derived from Morpholine-4-carbothiohydrazide have demonstrated notable potential in electrocatalysis, particularly in the context of renewable energy technologies. Research has focused on metal complexes of Schiff bases formed from this compound, investigating their ability to facilitate crucial electrochemical reactions.
Hydrogen Evolution Reaction (HER) Electrocatalysis
The quest for efficient and cost-effective catalysts for the hydrogen evolution reaction (HER) is a critical aspect of developing a hydrogen-based economy. A significant development in this area is the use of a Nickel(II) complex of the N′-(2-hydroxybenzylidene)this compound Schiff base ligand as an electrocatalyst for HER. electrochemsci.org
This complex has been evaluated for its ability to produce hydrogen from a proton source, specifically acetic acid, in a dimethylformamide (DMF) solution. electrochemsci.org The study revealed that the nickel complex effectively catalyzes the reduction of protons to molecular hydrogen. electrochemsci.org The catalytic activity is marked by a significant current enhancement upon the addition of the acid, indicating that the complex facilitates the HER process. The maximum catalytic activity was observed with the addition of 31.5 equivalents of acetic acid, at which point the system reached a current saturation of 235 µA. electrochemsci.org This performance highlights the potential of such complexes as molecular electrocatalysts for hydrogen production. The stability and catalytic efficiency are attributed to the S-N chelating ligands and the extensive electron density within the aromatic structure of the complex. electrochemsci.org
Investigation of Proton Reduction Mechanisms using Cyclic Voltammetry
Cyclic voltammetry (CV) is a key technique used to elucidate the mechanisms of electrocatalytic processes. In the study of the Nickel(II) N′-(2-hydroxybenzylidene)this compound complex, CV was employed to investigate the proton reduction mechanism. electrochemsci.org The experiments were conducted using a glassy carbon working electrode, a platinum counter electrode, and an Ag/AgCl reference electrode. electrochemsci.org
Upon the addition of acetic acid as a proton source to the solution containing the nickel complex, the CV scans showed a notable catalytic wave. The second reduction peak of the complex shifted significantly, by approximately 570 mV, relative to the reduction potential of free acetic acid, confirming the catalytic nature of the proton reduction process. electrochemsci.org The postulated mechanism for the HER involves a series of steps where the Ni(II) center of the complex is first reduced to Ni(0). This reduced species then reacts with protons from the acid, leading to the evolution of hydrogen gas and the regeneration of the original Ni(II) complex, thus completing the catalytic cycle. electrochemsci.org The linear relationship observed between the current density and the concentration of added acid, up to a saturation point, further supports this catalytic pathway. electrochemsci.org
Redox Behavior of Complexes and Ligands in Electrocatalytic Processes
The electrochemical behavior of the Nickel(II) N′-(2-hydroxybenzylidene)this compound complex is central to its catalytic function. Cyclic voltammetry studies in a DMF solution containing [NBu4][BF4] as a supporting electrolyte revealed the redox characteristics of the complex. electrochemsci.org
The complex exhibits two distinct reduction peaks and two oxidation peaks. The reduction peaks, observed at -0.95 V and -1.34 V (vs. Ag/AgCl), are assigned to the Ni(II)/Ni(I) and Ni(I)/Ni(0) redox couples, respectively. electrochemsci.org The corresponding oxidation peaks appear at 0.68 V and 1.04 V. electrochemsci.org This redox activity is crucial for the catalytic cycle of the hydrogen evolution reaction, as it allows the nickel center to accept electrons and be reduced to a lower oxidation state, which is active for proton reduction. electrochemsci.org The stability of the complex, conferred by the tridentate Schiff base ligand coordinating through oxygen, nitrogen, and sulfur atoms, allows it to undergo these redox cycles without significant degradation, a key feature for a robust molecular catalyst. electrochemsci.orgresearchgate.net
| Process | Potential (V vs. Ag/AgCl) | Assigned Redox Couple |
|---|---|---|
| Reduction 1 | -0.95 | Ni(II)/Ni(I) |
| Reduction 2 | -1.34 | Ni(I)/Ni(0) |
| Oxidation 1 | 0.68 | - |
| Oxidation 2 | 1.04 | - |
Corrosion Inhibition Capabilities
A comprehensive review of available scientific literature did not yield specific studies focused on the corrosion inhibition properties of this compound or its direct Schiff base derivatives on metal surfaces like copper or carbon steel. While the broader classes of morpholine (B109124) derivatives and thiocarbohydrazide (B147625) derivatives have been investigated as corrosion inhibitors, data specifically for the title compound is not present in the reviewed sources. echemcom.commdpi.comresearchgate.netscirp.org Therefore, a detailed analysis based on experimental findings for this specific compound cannot be provided at this time.
Evaluation of Inhibition Efficiency on Metal Surfaces (e.g., Copper, Carbon Steel)
There is no specific data available in the reviewed literature regarding the evaluation of the inhibition efficiency of this compound on metal surfaces. Studies on related thiocarbohydrazide compounds have shown that they can act as effective corrosion inhibitors for carbon steel, with efficiency depending on molecular structure and concentration. mdpi.comresearchgate.net However, without direct experimental results for this compound, its specific performance remains uncharacterized.
Electrochemical Measurement Techniques (OCP, PDP, EIS) for Inhibition Assessment
Similarly, no studies employing electrochemical techniques such as Open Circuit Potential (OCP), Potentiodynamic Polarization (PDP), or Electrochemical Impedance Spectroscopy (EIS) to assess the corrosion inhibition performance of this compound were found. These methods are standard for evaluating inhibitor performance by providing insights into the inhibition mechanism, adsorption characteristics, and the protective film's properties. scirp.orgresearchgate.netktu.lt For other morpholine and thiocarbohydrazide derivatives, such studies have been crucial in establishing their roles as mixed-type inhibitors that form protective adsorbed layers on metal surfaces. scirp.orgjournalirjpac.com
Based on a comprehensive search of available scientific literature, there is no documented research on the application of This compound as a catalyst in esterification reactions. Consequently, no data on its catalytic performance, detailed research findings, or data tables for this specific organic transformation can be provided.
Scientific and chemical databases contain information on the synthesis and potential applications of morpholine derivatives and thiosemicarbazide (B42300) compounds in various fields. For instance, morpholine and its derivatives have been investigated for their roles in the synthesis of pharmaceuticals, as corrosion inhibitors, and as catalysts in other types of organic reactions, such as Michael additions and urethane (B1682113) formation. chemicalbook.come3s-conferences.orgnih.govfrontiersin.org Similarly, thiosemicarbazide and its derivatives are known precursors in the synthesis of various heterocyclic compounds and have been studied for their biological activities. nih.govresearchgate.netjournalagent.com
However, the specific catalytic use of this compound in the context of esterification is not present in the reviewed literature. Research in catalysis often focuses on compounds that exhibit specific properties conducive to lowering the activation energy of a particular reaction, and it appears that this compound has not been identified or explored for this role in esterification processes.
Therefore, the section on "," specifically subsection "6.3. Catalytic Performance in Organic Transformations" and "6.3.1. Application in Esterification Reactions," cannot be developed with scientifically accurate and verifiable information as per the request.
Morpholine 4 Carbothiohydrazide As a Fundamental Building Block in Organic Synthesis
Role in the Construction of Heterocyclic Systems
The inherent reactivity of the thiohydrazide functional group makes Morpholine-4-carbothiohydrazide an excellent precursor for the synthesis of various heterocyclic compounds. The terminal amino group and the thiocarbonyl group are prime sites for cyclization reactions, leading to the formation of stable aromatic and non-aromatic rings.
Research has demonstrated that morpholine-containing hydrazides are effective starting materials for five-membered heterocyclic systems like 1,2,4-triazoles and 1,3,4-thiadiazoles. For instance, a common pathway to 1,2,4-triazoles involves the reaction of a morpholine-containing acetohydrazide with ammonium (B1175870) thiocyanate (B1210189) to form a morpholin-N-aceto semithiocarbazide intermediate. uobaghdad.edu.iq This intermediate can then undergo base-catalyzed intramolecular cyclization, typically using sodium hydroxide (B78521), to yield a 5-(morpholin-N-methylene)-1H-1,2,4-triazole-3-thiol. uobaghdad.edu.iq
Similarly, this compound is a suitable precursor for 1,3,4-thiadiazole (B1197879) derivatives. The general synthesis for this class of compounds involves the acylation of a thiosemicarbazide (B42300) or thiohydrazide followed by a dehydration-cyclization step. nih.gov By reacting this compound with various acylating agents such as carboxylic acids, acid chlorides, or orthoesters in the presence of a strong dehydrating agent like sulfuric or polyphosphoric acid, a range of 2,5-disubstituted 1,3,4-thiadiazoles bearing a morpholine (B109124) substituent can be synthesized. nih.govbu.edu.eg
The following table summarizes the role of this compound as a precursor in these heterocyclic syntheses.
| Starting Material | Key Reagents | Resulting Heterocyclic System |
| Morpholine-containing hydrazide | 1. Ammonium thiocyanate 2. Sodium Hydroxide (NaOH) | 1,2,4-Triazole (B32235) |
| This compound | 1. Carboxylic Acid Derivative (e.g., R-COCl) 2. Dehydrating Agent (e.g., H₂SO₄) | 1,3,4-Thiadiazole |
Contribution to the Synthesis of Complex Organic Molecules
Beyond the construction of simple heterocycles, this compound and its derivatives are instrumental in assembling larger, more complex organic molecules. The compound acts as a scaffold to introduce the morpholine-thiosemicarbazide pharmacophore into multi-ring systems, which often possess significant biological activity.
For example, studies on new antimicrobial agents have shown that morpholine-containing triazoles can be elaborated into more complex structures. ulakbim.gov.tr In one synthetic route, a morpholine-triazole was converted into an acetohydrazide derivative. ulakbim.gov.tr This new intermediate was then reacted with isothiocyanates to form carbothioamides, which served as precursors for cyclization with phenacyl bromides to yield complex, multi-ring systems containing fused 1,3-thiazole or 1,3-oxazole rings alongside the morpholine-triazole core. ulakbim.gov.tr
Furthermore, the principles of using morpholine-containing building blocks extend to the synthesis of functional materials like azo dyes. While not starting directly from this compound, related syntheses show how a morpholine precursor (4-morpholine carbonyl chloride) can be coupled with diazotized 2-amino-5-mercapto-1,3,4-thiadiazole and various aromatic compounds to produce complex azo dyes. asianpubs.orgasianpubs.org This demonstrates a strategy where the morpholine unit is integrated into a larger conjugated system, highlighting its utility in building complex functional molecules through multi-component reactions.
The table below outlines examples of complex molecules synthesized using strategies involving morpholine-containing building blocks.
| Complex Molecular Class | Synthetic Strategy |
| Fused Triazolo-thiazoles/oxazoles | Stepwise elaboration of a morpholine-triazole core via hydrazide formation, reaction with isothiocyanates, and subsequent cyclization. ulakbim.gov.tr |
| Heterocyclic Azo Dyes | Coupling of a morpholine precursor with diazotized heterocycles and aromatic compounds to form large, conjugated systems. asianpubs.orgasianpubs.org |
Influence of the Morpholine Moiety on Synthetic Strategies and Molecular Architectures
The inclusion of the morpholine ring in a molecule is a deliberate synthetic strategy, as this moiety imparts specific and advantageous properties to the final structure. nih.govnih.gov The influence of the morpholine group extends from modifying the physicochemical characteristics of a molecule to directing its biological interactions, earning it the status of a "privileged structure" in medicinal chemistry. nih.govresearchgate.net
From a synthetic standpoint, the morpholine ring is chemically robust and stable under a variety of reaction conditions, allowing for functionalization of other parts of the molecule without degrading the ring. Its presence significantly influences the molecular architecture and properties of the final compound. One of the primary reasons for incorporating a morpholine moiety is to improve the pharmacokinetic profile of a potential drug. nih.govbiosynce.com The ether oxygen and the tertiary amine nitrogen make the ring polar and capable of acting as a hydrogen bond acceptor, which can enhance aqueous solubility and improve absorption. biosynce.com
In terms of molecular architecture, the ability of the morpholine ring's heteroatoms to form hydrogen bonds is critical for its interaction with biological targets. biosynce.com This feature is often exploited in drug design to enhance the binding affinity and potency of a molecule towards specific enzymes or receptors, such as protein kinases. nih.gove3s-conferences.org The morpholine ring can orient the molecule within a binding pocket to achieve optimal interaction, thereby increasing its biological efficacy. nih.gov Furthermore, incorporating this moiety can lead to improved metabolic stability, which is a desirable trait for drug candidates. nih.gov
The key influences of the morpholine moiety are summarized in the table below.
| Influence of Morpholine Moiety | Description |
| Improved Solubility | The polar nature of the ether oxygen and amine nitrogen enhances aqueous solubility, which is beneficial for drug absorption and formulation. biosynce.com |
| Hydrogen Bonding Capacity | Acts as a hydrogen bond acceptor, enabling stronger and more specific interactions with biological targets like enzyme active sites. nih.govbiosynce.com |
| Enhanced Potency & Selectivity | Facilitates optimal orientation within protein binding pockets, leading to increased biological activity and selectivity. nih.govresearchgate.net |
| Metabolic Stability | Can improve the metabolic profile of a molecule, increasing its stability against degradation in the body. nih.gov |
Emerging Research Avenues and Future Outlook
Development of Novel Synthetic Pathways for Derivatization
The derivatization of morpholine-4-carbothiohydrazide is a key area of research, aiming to create a library of new compounds with tailored properties. A common synthetic route involves the reaction of morpholine (B109124) with ethyl chloroacetate (B1199739), followed by treatment with hydrazine (B178648) hydrate (B1144303) to form morpholin-N-ethyl acetohydrazide. researchgate.netuobaghdad.edu.iq This intermediate can then be reacted with ammonium (B1175870) thiocyanate (B1210189) to yield morpholin-N-aceto semithiocarbazide, which upon treatment with sodium hydroxide (B78521) and hydrochloric acid, cyclizes to form a triazole derivative. researchgate.netuobaghdad.edu.iq
Further derivatization can be achieved through various reactions. For instance, new 1,2,4-triazole (B32235) derivatives can be synthesized by reacting the triazole thiol with formaldehyde (B43269) and different secondary amines. researchgate.netuobaghdad.edu.iq Another approach involves the reaction with bromoacetic acid to create new 1,2,4-triazoline derivatives, which can be further modified by reaction with different aromatic aldehydes. researchgate.netuobaghdad.edu.iq The condensation reaction of this compound derivatives with aldehydes, such as 4-hydroxybenzaldehyde, is another strategy to produce new compounds. smolecule.com These synthetic methodologies provide a versatile platform for generating a wide range of this compound derivatives with potential applications in various fields.
Design and Characterization of Advanced Coordination Materials
This compound and its derivatives are excellent ligands for the synthesis of coordination complexes with various metal ions. These complexes exhibit interesting structural features and potential applications in materials science and catalysis.
The reaction of a thiohydrazone ligand derived from 3-formylsalicylic acid and morpholine N-thiohydrazide with different metal salts leads to the formation of a variety of new metal complexes. researchgate.net Depending on the reaction conditions and the metal salt used, the ligand can act as a monobasic tridentate, dibasic tridentate, monobasic bidentate, or neutral bidentate ligand. researchgate.net For example, complexes with Co(II), Ni(II), Cu(II), Zn(II), and Cd(II) have been synthesized and characterized. researchgate.netresearchgate.net
The synthesis of mixed ligand metal(II) complexes is another promising area. For instance, complexes have been prepared using a Schiff base derived from acetophenone (B1666503) and 2-aminophenol, along with 8-hydroxyquinoline, coordinated to Co(II), Ni(II), and Cu(II) ions. jchemlett.com Similarly, homodinuclear lanthanide complexes with a polydentate hydrazone Schiff base ligand have been synthesized, showing a 2:3 metal-to-ligand stoichiometry. mdpi.com The characterization of these coordination compounds is typically performed using techniques such as elemental analysis, IR spectroscopy, UV-Vis spectroscopy, and X-ray crystallography. researchgate.netmdpi.com
Table 1: Examples of Metal Complexes with this compound Derivatives
| Metal Ion | Co-ligand/Derivative | Resulting Complex Type | Reference |
|---|---|---|---|
| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | (E)-N'-(furan-2-ylmethylene)this compound | Mononuclear complexes | researchgate.net |
| Cu(II), Ni(II), Co(II), Zn(II), Hg(II) | 3-carboxy-2-hydroxybenzaldehydemorpholine N-thiohydrazone | Mononuclear and binuclear complexes | researchgate.net |
| Co(II), Ni(II) | (E)‐N′‐(2‐hydroxy‐5‐nitrobenzylidene)morpholine‐4‐carbothiohydrazide | Mononuclear complexes | researchgate.net |
| Sm(III), Eu(III), Tb(III), Dy(III), Ho(III), Er(III), Tm(III), Yb(III) | 2-((2-(benzoxazol-2-yl)-2-methylhydrazono)methyl)phenol | Homodinuclear complexes | mdpi.com |
| Cu(II), Ni(II), Co(II) | Schiff base from acetophenone and 2-aminophenol, 8-hydroxyquinoline | Mixed ligand complexes | jchemlett.com |
Integration of Computational Approaches for Predictive Chemical Design
Computational chemistry plays an increasingly important role in understanding the properties and predicting the behavior of this compound and its derivatives. Density Functional Theory (DFT) is a powerful tool used to study the molecular structure, electronic properties, and reactivity of these compounds.
DFT calculations have been employed to explore the molecular structures of metal complexes of Schiff base ligands derived from this compound. researchgate.net These studies provide insights into the geometry of the complexes and the nature of the metal-ligand bonding. For instance, theoretical studies on urethane (B1682113) formation catalyzed by morpholine and 4-methylmorpholine (B44366) have been carried out using DFT at the BHandHLYP/6-31G(d) level of theory. nih.govresearchgate.netnih.gov These calculations help to elucidate the reaction mechanism and understand the role of the catalyst.
Molecular docking and molecular dynamics (MD) simulations are other computational techniques used to predict the binding interactions of these compounds with biological targets. mdpi.com For example, computational studies have been used to investigate the binding of morpholine-substituted tetrahydroquinoline derivatives to the mTOR active site, providing insights into their potential as anticancer agents. mdpi.com These computational approaches are invaluable for the rational design of new this compound derivatives with specific desired properties.
Exploration of this compound in Emerging Catalytic Systems
The unique structural features of this compound and its derivatives make them promising candidates for applications in catalysis. Research in this area is focused on exploring their potential in various catalytic reactions.
One emerging application is in the hydrogen evolution reaction (HER). smolecule.com The derivative (E)-N'-(4-hydroxybenzylidene)this compound has been investigated as a potential catalyst for this reaction, which is crucial for the production of hydrogen fuel from water. smolecule.com
Metal complexes of Schiff bases derived from this compound have also shown catalytic activity. For example, a Cu(II) complex has been used as a catalyst for the Claisen-Schmidt condensation to synthesize chalcone (B49325) derivatives, which are bioactive substances. mdpi.com The results indicated that the complex exhibited remarkable catalytic activity with good yields. mdpi.com
Furthermore, morpholine itself has been studied as a catalyst in various reactions. For instance, morpholine-based organocatalysts have been developed for the 1,4-addition reaction between aldehydes and nitroolefins. frontiersin.org Additionally, supported iridium catalysts have been used for the formylation of morpholine by integrating CO2 capture, demonstrating the potential of morpholine in CO2 utilization. nih.gov These studies highlight the potential of this compound and its derivatives as versatile catalysts in a range of chemical transformations.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Morpholine-4-carbothiohydrazide, and how is its purity confirmed?
- Methodology : The compound is typically synthesized via condensation reactions. For example, reacting this compound with aldehydes (e.g., 4-dimethylaminobenzaldehyde) in ethanol under acidic conditions (glacial acetic acid) at elevated temperatures (~75°C) yields Schiff base derivatives . Purity is confirmed using elemental analysis, melting point determination, and spectroscopic techniques (IR, UV-Vis, NMR, HRMS). Discrepancies in spectral data may arise from tautomeric equilibria (e.g., thione ↔ thiol forms), requiring careful interpretation .
- Data :
- CAS RN: 14294-10-1 (Morpholine-4-carbothioamide) .
- Melting point: 153–156°C .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation/ingestion; rinse exposed skin/eyes with water. Store in a cool, dry place away from oxidizers. Refer to SDS guidelines for first-aid measures (e.g., artificial respiration if inhaled) and disposal .
Advanced Research Questions
Q. How does pH influence the coordination behavior of this compound with transition metals?
- Methodology : The ligand acts as an N,N,S donor, forming pH-dependent complexes. At neutral pH, it coordinates as a neutral ligand, while at higher pH, deprotonation allows monoanionic/dianionic binding. UV-Vis titration and potentiometric methods are used to study protonation equilibria. For example, with Ni(II), Co(II), or Cu(II), complexes adopt [M(H2L)X2] stoichiometry (X = Cl/Br), confirmed by molar conductivity and magnetic susceptibility measurements .
- Key Finding : Stability constants increase with pH, favoring stronger chelation in basic conditions .
Q. How can researchers resolve contradictions in spectral data during derivative synthesis?
- Case Study : A condensation reaction unexpectedly yielded N-((dimethylamino)phenyl(hydroxy)methyl)this compound (H2K) instead of the anticipated thiosemicarbazone. IR and NMR revealed a thioketone structure in the solid state, while solution-phase tautomerism (thione ↔ thiol) explained spectral inconsistencies. Computational modeling (DFT) and HSQC/HMBC correlations validated the intermediate’s structure .
- Recommendation : Combine experimental data (e.g., HRMS, 2D-NMR) with computational simulations to reconcile structural ambiguities .
Q. What methodologies evaluate the antitumor efficacy of this compound derivatives?
- Methodology : Use in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., lung adenocarcinoma A549, hepatoma HepG2). Calculate IC50 values via dose-response curves. For example, H2K showed IC50 = 9.37 µg/mL (lung) vs. 40.95 µg/mL (liver), indicating tissue-specific activity .
- Data Interpretation : Lower IC50 implies higher potency. Compare results with positive controls (e.g., cisplatin) and validate via replicate experiments .
Q. How to design experiments assessing the stability of Schiff base metal complexes?
- Approach :
Synthesize complexes under varying pH and solvent conditions.
Characterize via thermal analysis (TGA/DSC) to determine decomposition thresholds.
Study solution stability using UV-Vis kinetics (monitor absorbance changes over time).
Correlate stability with biological activity; e.g., Cu(II) complexes often exhibit enhanced antimicrobial activity due to redox-active metal centers .
Data Contradiction Analysis
Q. How to address inconsistent biological activity data across studies?
- Strategy :
- Standardize assay protocols (e.g., cell line passage number, incubation time).
- Control for solvent effects (e.g., DMSO concentration in stock solutions).
- Validate purity of compounds (HPLC ≥95%) to exclude impurities influencing results .
- Example : Discrepancies in IC50 values may arise from differences in cell viability assay endpoints (e.g., luminescence vs. colorimetric readouts) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
